molecular formula C18H11Cl2N3O4 B12609343 Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- CAS No. 647852-99-1

Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-

Cat. No.: B12609343
CAS No.: 647852-99-1
M. Wt: 404.2 g/mol
InChI Key: JWYLTOGJYGHKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, nitro, and pyridinyl groups. Its molecular formula is C13H9Cl2N3O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- typically involves multiple steps. One common method starts with the chlorination of benzamide, followed by nitration and subsequent coupling with 3-chloro-2-pyridinyl phenol. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen substitution reactions are common, where the chloro groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of halogenated compounds.

Scientific Research Applications

Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)benzamide
  • N-(4-Bromo-phenyl)-2-chloro-benzamide

Uniqueness

Compared to similar compounds, Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Properties

CAS No.

647852-99-1

Molecular Formula

C18H11Cl2N3O4

Molecular Weight

404.2 g/mol

IUPAC Name

2-chloro-N-[4-(3-chloropyridin-2-yl)oxyphenyl]-5-nitrobenzamide

InChI

InChI=1S/C18H11Cl2N3O4/c19-15-8-5-12(23(25)26)10-14(15)17(24)22-11-3-6-13(7-4-11)27-18-16(20)2-1-9-21-18/h1-10H,(H,22,24)

InChI Key

JWYLTOGJYGHKIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.